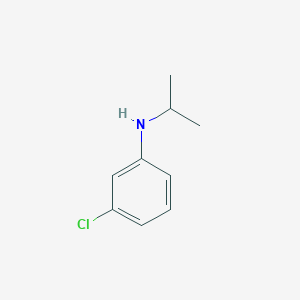N-Isopropyl-3-chloroaniline
CAS No.:
Cat. No.: VC4034907
Molecular Formula: C9H12ClN
Molecular Weight: 169.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClN |
|---|---|
| Molecular Weight | 169.65 g/mol |
| IUPAC Name | 3-chloro-N-propan-2-ylaniline |
| Standard InChI | InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |
| Standard InChI Key | AXUHIMZWGIXEDM-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=CC(=CC=C1)Cl |
| Canonical SMILES | CC(C)NC1=CC(=CC=C1)Cl |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Structure
N-Isopropyl-3-chloroaniline, systematically named 3-chloro-N-(propan-2-yl)aniline, belongs to the class of substituted anilines. Its structure consists of a benzene ring with two functional groups: a chlorine atom at the third carbon (meta position) and an isopropyl group (-CH(CH)) bonded to the nitrogen atom . The compound’s IUPAC name and structural formula are validated by its CAS registry entry (31084-59-0), which confirms its identity across chemical databases .
Physicochemical Properties
Molecular and Thermal Characteristics
Key physicochemical parameters of N-isopropyl-3-chloroaniline include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.651 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Vapor Pressure | at 25°C |
The compound’s low vapor pressure suggests limited volatility under standard conditions, while its moderate boiling point indicates stability during high-temperature industrial processes .
Synthesis and Manufacturing
Purification and Quality Control
Post-synthesis purification typically employs recrystallization from ethanol or flash chromatography, as demonstrated in related isoindoline-1,3-dione syntheses . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure purity, with target compounds often exceeding 95% purity .
Environmental Impact and Remediation
Adsorption and Degradation
Studies on 3-chloroaniline demonstrate effective adsorption onto potato skin () via hydrophobic interactions, suggesting potential remediation strategies for wastewater containing N-isopropyl-3-chloroaniline . Adsorption efficiency decreases at extreme pH (pH 2 or 13) due to ionization of functional groups .
Ecological Toxicity
Chlorinated anilines exhibit high aquatic toxicity, with LC values for fish ranging from 1–10 mg/L . The isopropyl group may enhance bioaccumulation, necessitating stringent discharge regulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume